4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline
Brand Name: Vulcanchem
CAS No.: 10480-34-9
VCID: VC15526911
InChI: InChI=1S/C13H9BrClN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H
SMILES:
Molecular Formula: C13H9BrClN
Molecular Weight: 294.57 g/mol

4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline

CAS No.: 10480-34-9

Cat. No.: VC15526911

Molecular Formula: C13H9BrClN

Molecular Weight: 294.57 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline - 10480-34-9

Specification

CAS No. 10480-34-9
Molecular Formula C13H9BrClN
Molecular Weight 294.57 g/mol
IUPAC Name N-(4-bromophenyl)-1-(2-chlorophenyl)methanimine
Standard InChI InChI=1S/C13H9BrClN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H
Standard InChI Key WVTOIXOAFYERPY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)Cl

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline typically involves a condensation reaction between 4-bromoaniline and 2-chlorobenzaldehyde. The process is catalyzed by acetic acid under reflux conditions, which facilitates imine formation by removing water via azeotropic distillation. The reaction proceeds as follows:

4-Bromoaniline+2-ChlorobenzaldehydeCH₃COOH, Δ4-Bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline+H₂O\text{4-Bromoaniline} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{CH₃COOH, Δ}} \text{4-Bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline} + \text{H₂O}

Key Reaction Parameters:

  • Solvent: Ethanol or methanol.

  • Temperature: Reflux (~78°C for ethanol).

  • Catalyst: 1–2 drops of acetic acid.

  • Yield: ~70–85% after purification.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The compound’s purity is verified via melting point analysis, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Table 1: Characterization Data

PropertyValue/Description
Molecular Weight303.58 g/mol
Melting PointNot reported in literature
IR (ν, cm⁻¹)1620 (C=N stretch), 750 (C-Br)
¹H NMR (δ, ppm)8.35 (s, 1H, CH=N), 7.2–7.8 (m, 7H)

Structural and Spectroscopic Analysis

Molecular Geometry

The E-configuration of the imine group is confirmed by X-ray crystallography in analogous Schiff bases, which reveals a planar geometry around the C=N bond. The bromine and chlorine substituents introduce steric and electronic effects, influencing the compound’s reactivity. For instance, the electron-withdrawing nature of the para-bromine enhances the electrophilicity of the aniline ring, facilitating aromatic substitution reactions.

Spectroscopic Insights

  • IR Spectroscopy: A strong absorption band near 1620 cm⁻¹ confirms the C=N stretch, while peaks at 540–750 cm⁻¹ correspond to C-Br and C-Cl vibrations.

  • ¹H NMR: The singlet at δ 8.35 ppm integrates to one proton, assigned to the imine hydrogen. Multiplet signals between δ 7.2–7.8 ppm arise from aromatic protons.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the para position is susceptible to nucleophilic substitution. For example, reaction with sodium methoxide in dimethylformamide (DMF) yields 4-methoxy derivatives:

4-Bromo-Schiff base+NaOCH₃4-Methoxy-Schiff base+NaBr\text{4-Bromo-Schiff base} + \text{NaOCH₃} \rightarrow \text{4-Methoxy-Schiff base} + \text{NaBr}

Reduction of the Imine Bond

The C=N bond can be reduced to a secondary amine using sodium borohydride (NaBH₄) or catalytic hydrogenation:

Schiff baseNaBH₄, EtOHN-(2-Chlorobenzyl)-4-bromoaniline\text{Schiff base} \xrightarrow{\text{NaBH₄, EtOH}} \text{N-(2-Chlorobenzyl)-4-bromoaniline}

This product serves as a precursor to pharmaceuticals or agrochemicals.

Coordination Chemistry

Schiff bases are renowned for forming stable complexes with transition metals. For instance, reaction with Cu(II) acetate produces a square-planar complex:

Schiff base+Cu(OAc)₂[Cu(Schiff base)₂]2++2HOAc\text{Schiff base} + \text{Cu(OAc)₂} \rightarrow [\text{Cu(Schiff base)₂}]^{2+} + 2\text{HOAc}

Such complexes are investigated for catalytic and antimicrobial applications.

Applications and Future Directions

Organic Synthesis

The compound’s dual functionality (imine and halogen substituents) makes it a versatile building block for synthesizing:

  • Heterocycles: Quinazolines, benzodiazepines.

  • Ligands: For asymmetric catalysis or metal-organic frameworks (MOFs).

Medicinal Chemistry

While direct studies are scarce, structurally related Schiff bases exhibit:

  • Antimicrobial Activity: Against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: Via apoptosis induction in cancer cell lines.

Material Science

The bromine and chlorine atoms enhance thermal stability, suggesting utility in flame retardants or polymer additives.

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